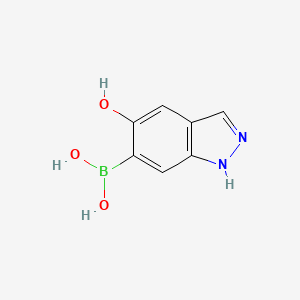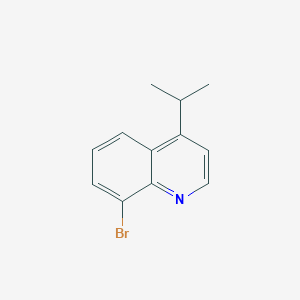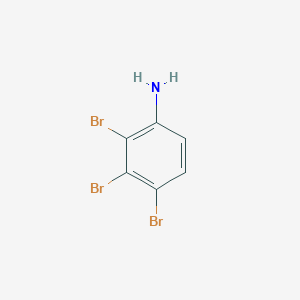
2,3,4-Tribromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a brominated derivative of aniline, characterized by the presence of three bromine atoms attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Tribromoaniline can be synthesized through the bromination of aniline. The process involves dissolving aniline in glacial acetic acid and then adding bromine solution dropwise. This reaction is exothermic and requires cooling to control the temperature .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically recrystallized from methanol to obtain pure this compound .
化学反应分析
Types of Reactions
2,3,4-Tribromoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions on the benzene ring
Common Reagents and Conditions
Bromination: Bromine in glacial acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
科学研究应用
2,3,4-Tribromoaniline is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the development of drugs and therapeutic agents.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Fire-Extinguishing Agents: Utilized in the formulation of flame retardants
作用机制
The mechanism of action of 2,3,4-Tribromoaniline involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The amino group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
相似化合物的比较
Similar Compounds
2,4,6-Tribromoaniline: Another brominated aniline with bromine atoms at different positions.
2,3,5-Tribromoaniline: Similar structure but different bromine atom positions.
2,4-Dibromoaniline: Contains two bromine atoms instead of three.
Uniqueness
2,3,4-Tribromoaniline is unique due to its specific bromine atom positions, which influence its reactivity and applications. The presence of three bromine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C6H4Br3N |
|---|---|
分子量 |
329.81 g/mol |
IUPAC 名称 |
2,3,4-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
InChI 键 |
MDRUKDLYOLTXBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


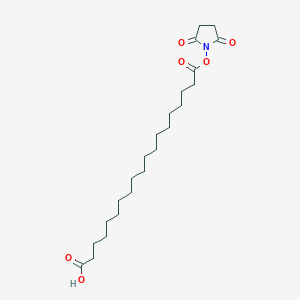
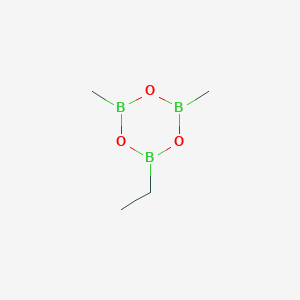
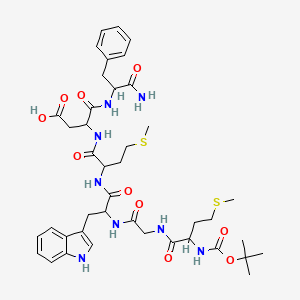
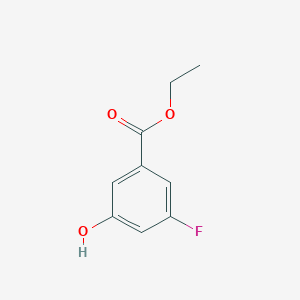
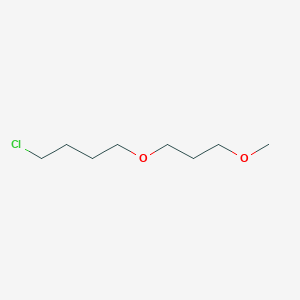

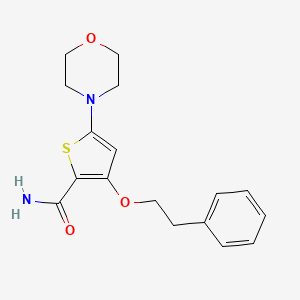
![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)
